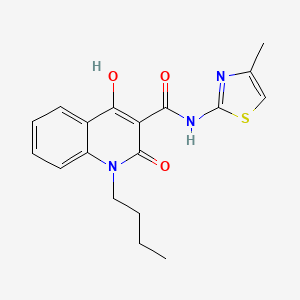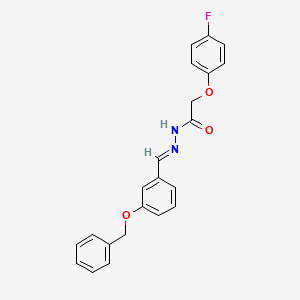
4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a nitrile group attached to the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-ethyl-1-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile.
Oxidation: Formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-methanol.
Applications De Recherche Scientifique
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding assays.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethyl and nitrile groups, making it less versatile in certain reactions.
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: Contains a hydrazide group instead of a nitrile group, leading to different reactivity and applications.
4-Bromo-1-ethyl-1H-pyrazole: Similar structure but lacks the methyl and nitrile groups.
Uniqueness
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitrile group enhances its potential as a building block in the synthesis of more complex molecules, while the bromine atom allows for further functionalization through substitution reactions.
Propriétés
| 265326-56-5 | |
Formule moléculaire |
C7H8BrN3 |
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
4-bromo-2-ethyl-5-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-3-11-6(4-9)7(8)5(2)10-11/h3H2,1-2H3 |
Clé InChI |
BSZNNTQDXVKZEA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)



